molecular formula C12H12N4O4 B103515 Ethyl 5-amino-1-(3-nitrophenyl)pyrazole-4-carboxylate CAS No. 16459-34-0

Ethyl 5-amino-1-(3-nitrophenyl)pyrazole-4-carboxylate

Cat. No. B103515
CAS RN: 16459-34-0
M. Wt: 276.25 g/mol
InChI Key: CAQVBJANBGLDGH-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(3-nitrophenyl)pyrazole-4-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms and have been extensively studied due to their diverse biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-component reactions that can include the condensation of hydrazine hydrate with various other reagents. For instance, ethyl 6-amino-4-aryl-5-cyano-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates can be synthesized through a four-component reaction involving the sodium salt of diethyloxaloacetate, an aromatic aldehyde, hydrazine hydrate, and malononitrile, yielding products in moderate to high yields . Similarly, ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate has been synthesized via an abnormal Beckmann rearrangement, demonstrating the versatility of synthetic approaches for pyrazole derivatives .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and is often elucidated using X-ray crystallography. For example, the crystal structure of a related compound, ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate, was determined to have a six-membered ring adopting a boat conformation with C=C double bonds . This highlights the importance of structural analysis in understanding the conformation and bonding within pyrazole derivatives.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including acetylation, diazotization, and cyclocondensation. Ethyl 3-amino-1H-pyrazole-4-carboxylate, for instance, was acetylated to yield different acetylated products, which were studied using spectroscopic methods . Another derivative underwent diazotization and coupling with β-naphthol and other reagents to afford pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles . These reactions demonstrate the reactivity of pyrazole derivatives and their potential for generating a wide range of chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate revealed that the pyran and pyrazole rings are almost coplanar, and the phenyl ring is almost perpendicular to these two rings, which may affect its physical properties and interactions . The properties of these compounds are often characterized using techniques such as HPLC, FT-IR, NMR, and MS to determine their purity, stability, and suitability for further applications .

Scientific Research Applications

Corrosion Inhibition

One study focused on pyranpyrazole derivatives, including those similar to ethyl 5-amino-1-(3-nitrophenyl)pyrazole-4-carboxylate, for their role as corrosion inhibitors for mild steel in industrial applications. These compounds were tested for their efficiency in protecting steel surfaces, with experimental techniques including gravimetric analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). The study found that these inhibitors exhibit high efficiency, potentially due to the formation of an adsorbed protective layer on the metal surface, which was supported by AFM and SEM analyses. Theoretical studies using Density Functional Theory (DFT) and molecular dynamics simulations provided insights into the inhibitor-metal interactions, showing a strong correlation between experimental and theoretical data (Dohare, Ansari, Quraishi, & Obot, 2017).

Safety And Hazards

While specific safety and hazards information for “Ethyl 5-amino-1-(3-nitrophenyl)pyrazole-4-carboxylate” was not found, it’s generally advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Future Directions

Pyrazole derivatives, including “Ethyl 5-amino-1-(3-nitrophenyl)pyrazole-4-carboxylate”, have a wide range of applications in various fields of science . They are frequently used as scaffolds in the synthesis of bioactive chemicals, highlighting their potential for future research and development .

properties

IUPAC Name

ethyl 5-amino-1-(3-nitrophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4/c1-2-20-12(17)10-7-14-15(11(10)13)8-4-3-5-9(6-8)16(18)19/h3-7H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQVBJANBGLDGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40495911
Record name Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40495911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-1-(3-nitrophenyl)pyrazole-4-carboxylate

CAS RN

16459-34-0
Record name Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16459-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-amino-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40495911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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